Cas no 112822-76-1 (2,4-Difluoro-3-methyl-1,5-dinitrobenzene)
2,4-Difluoro-3-methyl-1,5-dinitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Difluoro-3,5-dinitrotoluene
- 2,4-DIFLUORO-3-METHYL-1,5-DINITROBENZENE
- CS-0440970
- AKOS037655321
- AB7017
- PS-10501
- SCHEMBL9676449
- 112822-76-1
- Benzene, 2,4-difluoro-3-methyl-1,5-dinitro-
- MFCD16620286
- GONFSKOWDVAZFW-UHFFFAOYSA-N
- 2,4-Difluoro-3-methyl-1,5-dinitrobenzene
-
- MDL: MFCD16620286
- Inchi: 1S/C7H4F2N2O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,1H3
- InChI Key: GONFSKOWDVAZFW-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1C)F)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 218.01391294Da
- Monoisotopic Mass: 218.01391294Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 91.6Ų
2,4-Difluoro-3-methyl-1,5-dinitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D446383-10mg |
2,4-Difluoro-3-methyl-1,5-dinitrobenzene |
112822-76-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D446383-50mg |
2,4-Difluoro-3-methyl-1,5-dinitrobenzene |
112822-76-1 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D446383-100mg |
2,4-Difluoro-3-methyl-1,5-dinitrobenzene |
112822-76-1 | 100mg |
$ 320.00 | 2022-06-05 | ||
| Apollo Scientific | PC53183-250mg |
2,6-Difluoro-3,5-dinitrotoluene |
112822-76-1 | 250mg |
£150.00 | 2023-09-02 | ||
| Apollo Scientific | PC53183-1g |
2,6-Difluoro-3,5-dinitrotoluene |
112822-76-1 | 1g |
£350.00 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511637-50mg |
2,4-Difluoro-3-methyl-1,5-dinitrobenzene |
112822-76-1 | 98% | 50mg |
¥720.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511637-100mg |
2,4-Difluoro-3-methyl-1,5-dinitrobenzene |
112822-76-1 | 98% | 100mg |
¥1350.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511637-250mg |
2,4-Difluoro-3-methyl-1,5-dinitrobenzene |
112822-76-1 | 98% | 250mg |
¥2250.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511637-1g |
2,4-Difluoro-3-methyl-1,5-dinitrobenzene |
112822-76-1 | 98% | 1g |
¥4480.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511637-5g |
2,4-Difluoro-3-methyl-1,5-dinitrobenzene |
112822-76-1 | 98% | 5g |
¥11520.00 | 2024-08-09 |
2,4-Difluoro-3-methyl-1,5-dinitrobenzene Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2,4-Difluoro-3-methyl-1,5-dinitrobenzene
Introduction to 2,4-Difluoro-3-methyl-1,5-dinitrobenzene (CAS No. 112822-76-1)
2,4-Difluoro-3-methyl-1,5-dinitrobenzene, identified by its Chemical Abstracts Service (CAS) number 112822-76-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features—including fluoro and nitro substituents—holds promise for various applications, particularly in the development of novel agrochemicals and medicinal agents.
The molecular structure of 2,4-Difluoro-3-methyl-1,5-dinitrobenzene consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, a methyl group at the 3 position, and two nitro groups at the 1 and 5 positions. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of derivatives, while the nitro groups contribute to reactivity in further functionalization processes.
In recent years, researchers have been exploring the potential of 2,4-Difluoro-3-methyl-1,5-dinitrobenzene as a building block for more complex molecules. Its versatility in serving as a precursor for heterocyclic compounds and biologically active scaffolds has been particularly noted. For instance, studies have demonstrated its utility in constructing fluorinated aromatic systems that mimic natural products with potent pharmacological effects.
One of the most compelling aspects of 2,4-Difluoro-3-methyl-1,5-dinitrobenzene is its role in medicinal chemistry. The combination of fluoro and nitro substituents can influence both the pharmacokinetic profile and binding affinity of drug candidates. Researchers have leveraged these properties to design molecules with improved solubility, bioavailability, and target specificity. Recent advancements in computational chemistry have further facilitated the optimization of derivatives based on 2,4-Difluoro-3-methyl-1,5-dinitrobenzene, enabling faster identification of lead compounds for therapeutic development.
The agrochemical sector has also benefited from the exploration of 2,4-Difluoro-3-methyl-1,5-dinitrobenzene. Fluorinated aromatic compounds are known for their enhanced resistance to degradation and improved efficacy against pests and pathogens. By incorporating this compound into novel formulations, scientists aim to develop more sustainable and effective agricultural solutions that align with global food security challenges.
From a synthetic perspective, 2,4-Difluoro-3-methyl-1,5-dinitrobenzene serves as a versatile intermediate in multi-step reactions. Its reactivity allows for further functionalization through nucleophilic aromatic substitution, cross-coupling reactions, or reduction processes. These transformations open doors to a wide array of derivatives with tailored properties for specific applications.
The safety profile of 2,4-Difluoro-3-methyl-1,5-dinitrobenzene is another critical consideration in its application. While preliminary studies suggest moderate toxicity upon acute exposure, further research is needed to fully understand its long-term effects. Standard laboratory protocols emphasize proper handling procedures to mitigate any potential risks associated with its use.
Future directions in the study of 2,4-Difluoro-3-methyl-1,5-dinitrobenzene may include exploring its role in material science applications. Fluorinated aromatic compounds are increasingly being investigated for their potential in advanced materials such as liquid crystals or organic semiconductors due to their unique electronic properties.
In conclusion,2,4-Difluoro-3-methyl-1,5-dinitrobenzene (CAS No. 112822-76-1) represents a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its structural features offer opportunities for innovation in drug discovery and sustainable agriculture. As research continues to uncover new possibilities for this molecule,2,4-Difluoro-3-methyl-1,5-dinitrobenzene is poised to remain a key player in chemical biology and industrial chemistry.
112822-76-1 (2,4-Difluoro-3-methyl-1,5-dinitrobenzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)